molecular formula C26H26FN3O3S B2852380 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 422531-09-7

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2852380
CAS No.: 422531-09-7
M. Wt: 479.57
InChI Key: BIRUBMKKQIKAFO-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • Position 2: A sulfanyl group linked to a 2-fluorophenylmethyl moiety, introducing steric and electronic effects due to the ortho-fluorine substituent.
  • Position 3: A pentyl chain, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-2-3-6-13-30-25(32)21-12-11-18(24(31)28-16-20-9-7-14-33-20)15-23(21)29-26(30)34-17-19-8-4-5-10-22(19)27/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUBMKKQIKAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide ()

  • Core Differences : Shares the quinazoline core but differs in substituents:

  • Position 2 : 4-Chlorophenyl-2-oxoethyl sulfanyl vs. 2-fluorophenylmethyl sulfanyl. The chloro group (electron-withdrawing) vs. fluorine (ortho-substituted) may alter electronic properties and target binding .
  • Position 3 : Oxolan-2-ylmethyl (tetrahydrofuran-derived) vs. pentyl. The oxolan group could improve solubility due to its oxygen atom.
  • Position 7 : Cyclopentyl carboxamide vs. furan-2-ylmethyl carboxamide. The furan’s aromaticity may enhance π-π stacking compared to cyclopentyl’s aliphatic nature.

N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (Apararenone, ) Core Differences: Benzoxazine vs. quinazoline.

  • Fluorophenyl Position: Para-fluorophenyl in Apararenone vs. ortho-fluorophenyl in the target compound.
  • Position 7 : Methanesulfonamide vs. furan-methyl carboxamide. Sulfonamides generally exhibit higher acidity and stronger hydrogen-bonding capacity than carboxamides .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1, )

  • Key Contrasts :

  • Position 2 : Sulfanyl acetamide with a 4-chlorophenyl group vs. 2-fluorophenylmethyl sulfanyl. The acetamide linker may increase conformational flexibility.
  • Position 7 : Sulfamoylphenyl group vs. furan-methyl carboxamide. Sulfamoyl groups are often associated with enhanced solubility and bioavailability due to their polar nature .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Notable Substituents Potential Impact
Target Compound ~500 (estimated) ~4.2 Ortho-fluorophenyl, pentyl, furan High lipophilicity; moderate solubility
Compound from ~550 (estimated) ~3.8 Oxolan, cyclopentyl, 4-chlorophenyl Improved solubility via oxolan
Apararenone () 364.39 ~2.5 Para-fluorophenyl, sulfonamide Lower logP; higher solubility
477329-16-1 () ~450 (estimated) ~3.0 Sulfamoylphenyl, 4-chlorophenyl Enhanced solubility via sulfamoyl
  • Solubility : Sulfamoyl and oxolan groups in analogues () may confer better aqueous solubility than the target’s furan and pentyl substituents .

Research Findings and Hypothetical SAR

  • Ortho-Fluorophenyl vs.
  • Furan vs. Sulfamoyl: The furan’s aromaticity might favor interactions with aromatic residues in target proteins, while sulfamoyl groups could enhance solubility and hydrogen-bond donor capacity .
  • Pentyl Chain : The aliphatic pentyl group may improve membrane permeability but increase metabolic vulnerability (e.g., CYP450 oxidation) compared to cyclic substituents like oxolan .

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